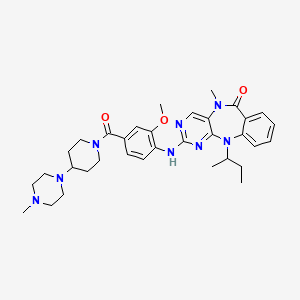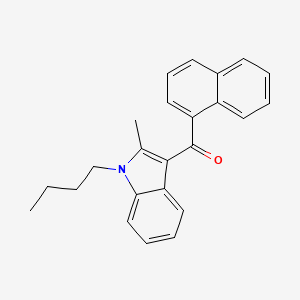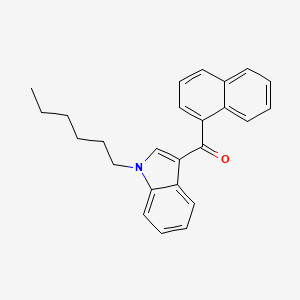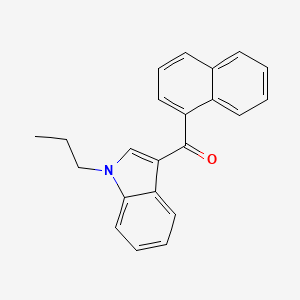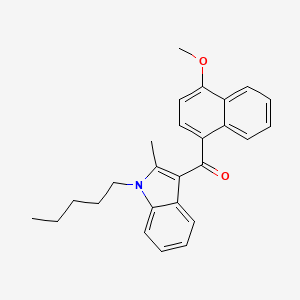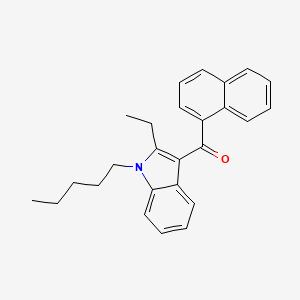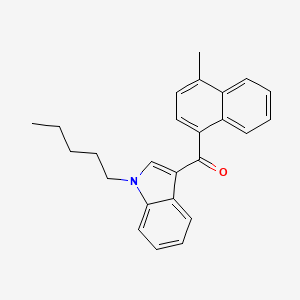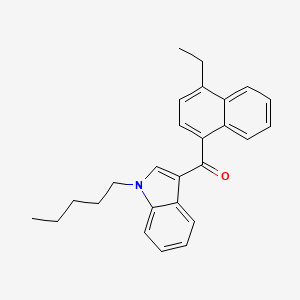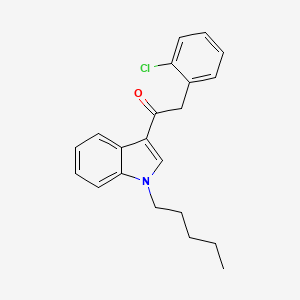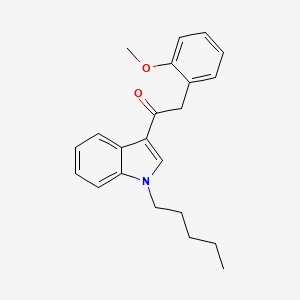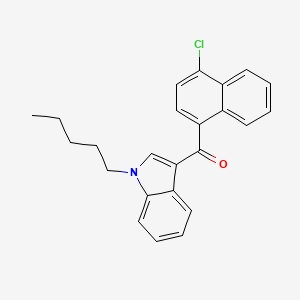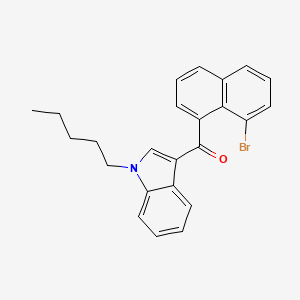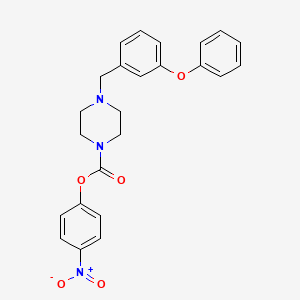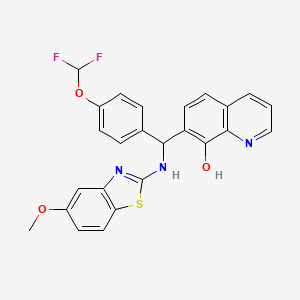
KIN1408
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KIN1408 is a small molecule that acts as an agonist of the RIG-1-like receptor pathway. It exhibits broad-spectrum antiviral activity against various viruses, including hepatitis C virus, influenza A virus, dengue virus 2, Ebola virus, Nipah virus, and Lassa virus . This compound is known for its ability to induce interferon regulatory factor 3 activation and translocation into the nucleus, which plays a crucial role in the innate immune response .
Wirkmechanismus
Target of Action
KIN1408 is an agonist of the RIG-1-like receptor (RLR) pathway . The RLR pathway plays a crucial role in the innate immune response to viral infections. The primary targets of this compound are factors at or above the level of MAVS in the RLR signaling pathway .
Mode of Action
This compound interacts with its targets to drive the activation of Interferon Regulatory Factor 3 (IRF3) . This activation leads to the translocation of IRF3 into the nucleus . The compound achieves this without inducing significant cytotoxicity .
Biochemical Pathways
The activation of IRF3 by this compound leads to the transcription of innate immune genes, including MDA5, RIG-1, Mx1, IRF7, and IFIT1 . This transcription is dependent on MAVS and IRF3 . The activation of these genes suppresses the RNA levels of certain viruses, contributing to the compound’s antiviral activity .
Pharmacokinetics
The compound is soluble in dmso , which could potentially influence its bioavailability.
Result of Action
This compound exhibits broad-spectrum antiviral activity . It has been shown to be effective against various viruses, including Dengue Virus 2 (DV2), Influenza A, Ebola, Nipah, and Lassa viruses . The compound’s action results in the suppression of these viruses’ RNA levels .
Action Environment
It’s worth noting that the compound’s solubility in dmso could potentially be influenced by environmental conditions such as temperature and pH
Biochemische Analyse
Biochemical Properties
KIN1408 plays a significant role in biochemical reactions, particularly in the RLR signaling pathway . It interacts with various enzymes and proteins, including MAVS and IRF3 . The nature of these interactions is such that this compound induces cellular transcription of innate immune genes in a MAVS- and IRF3-dependent manner .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by driving IRF3 activation and nuclear translocation . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It targets factors at or above the level of MAVS in the RLR signaling pathway to drive IRF3 activation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of KIN1408 involves multiple steps, starting with the preparation of intermediate compounds. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .
Analyse Chemischer Reaktionen
Arten von Reaktionen
KIN1408 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um das gewünschte Ergebnis zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen. Diese Derivate können unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen, was sie für weitere Forschungsarbeiten wertvoll macht .
Wissenschaftliche Forschungsanwendungen
KIN1408 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um den RIG-1-ähnlichen Rezeptorweg und seine Rolle bei antiviralen Reaktionen zu untersuchen.
Biologie: Wird auf seine Fähigkeit untersucht, angeborene Immunantworten zu induzieren, und sein Potenzial als antivirales Mittel.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung von Virusinfektionen untersucht, darunter Hepatitis C, Influenza und Dengue.
Industrie: Wird bei der Entwicklung antiviraler Medikamente eingesetzt und als Referenzverbindung in der antiviralen Forschung
Wirkmechanismus
This compound übt seine Wirkung aus, indem es den RIG-1-ähnlichen Rezeptorweg aktiviert. Diese Aktivierung führt zur Phosphorylierung und Translokation des Interferon-regulatorischen Faktors 3 in den Zellkern, wo er die Expression von Genen der angeborenen Immunität induziert. Diese Gene spielen eine entscheidende Rolle bei der antiviralen Antwort, indem sie die Virusreplikation hemmen und die Beseitigung infizierter Zellen fördern . Zu den molekularen Zielstrukturen, die an diesem Weg beteiligt sind, gehören das mitochondriale antivirale Signalprotein und der Interferon-regulatorische Faktor 3 .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
FAK Inhibitor 14: Zielt auf ähnliche Signalwege ab, wird aber hauptsächlich in der Krebsforschung eingesetzt.
Imatinibmesylat: Ein Kinaseinhibitor mit unterschiedlichen Anwendungen, der jedoch einige mechanistische Ähnlichkeiten aufweist.
Einzigartigkeit von KIN1408
This compound ist aufgrund seiner breiten antiviralen Aktivität und seiner Fähigkeit, eine robuste angeborene Immunantwort zu induzieren, einzigartig. Seine spezifischen strukturellen Merkmale, wie die Difluormethoxyphenyl- und Methoxybenzothiazolylgruppen, tragen zu seiner hohen Potenz und Selektivität für den RIG-1-ähnlichen Rezeptorweg bei .
Eigenschaften
IUPAC Name |
7-[[4-(difluoromethoxy)phenyl]-[(5-methoxy-1,3-benzothiazol-2-yl)amino]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O3S/c1-32-17-9-11-20-19(13-17)29-25(34-20)30-21(15-4-7-16(8-5-15)33-24(26)27)18-10-6-14-3-2-12-28-22(14)23(18)31/h2-13,21,24,31H,1H3,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGBFDHVEQJPPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC(C3=CC=C(C=C3)OC(F)F)C4=C(C5=C(C=CC=N5)C=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
